![molecular formula C9H6FNO2 B13668305 5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one: is a heterocyclic compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol . This compound is part of the oxazine family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid derivatives with fluoro-substituted orthoesters . The reaction proceeds through a series of steps including protonation, nucleophilic attack, and ring closure . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of gold(I) catalysts has been reported to facilitate the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: Halogen substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Halogenation reactions often use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) .
Major Products: The major products formed from these reactions include various quinazolinone and dihydro analogs , which have significant biological activities .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds .
Biology: The compound has shown potential as an antimicrobial agent , effective against both Gram-positive and Gram-negative bacteria .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their antibacterial and antifungal properties .
Industry: In the industry, it is used in the development of advanced materials due to its unique chemical properties .
Mechanism of Action
Comparison with Similar Compounds
- 2-Methyl-4H-3,1-benzoxazin-4-one
- Quinazolinone derivatives
- 4H-Benzo[d][1,3]oxazin-4-ones
Uniqueness: 5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of the fluorine atom , which enhances its lipophilicity and bioavailability compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H6FNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 |
InChI Key |
NAUIWYYNNRTHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)F)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


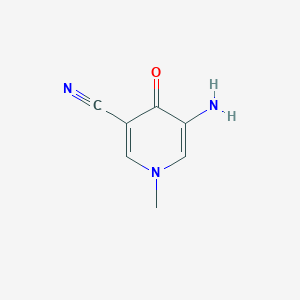

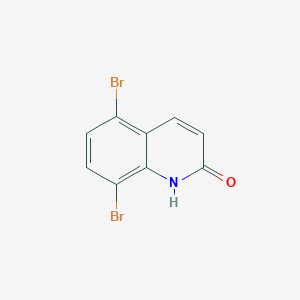
![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)
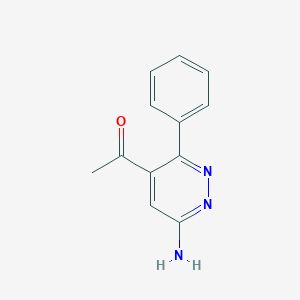
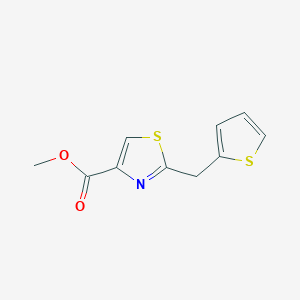

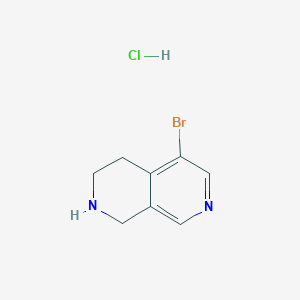
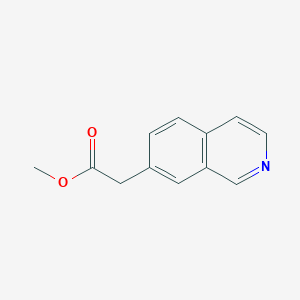
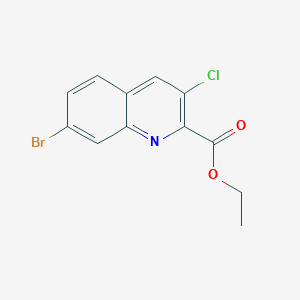

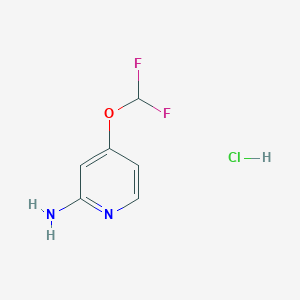
![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
![[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol](/img/structure/B13668298.png)
